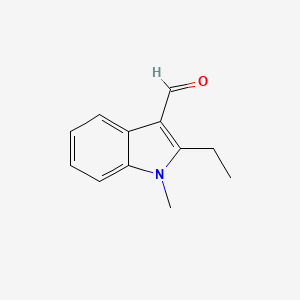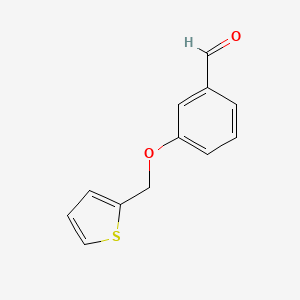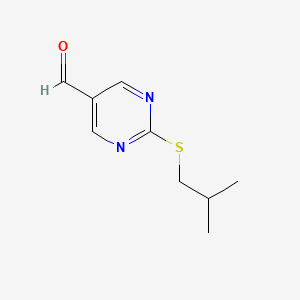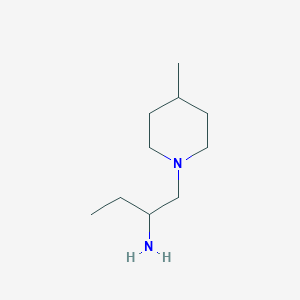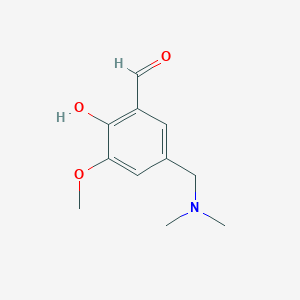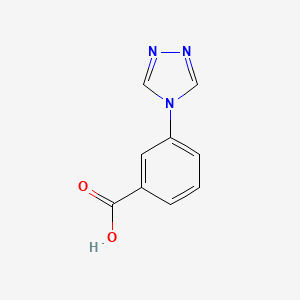![molecular formula C16H15FO2S B1309092 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone CAS No. 477334-44-4](/img/structure/B1309092.png)
3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone
Übersicht
Beschreibung
The compound "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" is a chemical entity that appears to be related to a class of compounds that include a phenylsulfanyl group and a propanone moiety. These types of compounds are of interest in the field of medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a phenylsulfanyl group and modifications on the propanone unit.
Synthesis Analysis
The synthesis of related compounds involves the introduction of a phenylsulfanyl group and various substituents on the propanone backbone. For instance, the synthesis of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, as reported in the first paper, includes the creation of a bifunctional antimelanoma agent with both a tyrosinase-activatable phenolic moiety and a GSH-reactive alpha,beta-unsaturated carbonyl group . This suggests that the synthesis of "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" would likely involve similar strategies, potentially including the use of a fluorophenylsulfanyl precursor and a methoxyphenyl-modified propanone.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a phenylsulfanyl group attached to a propanone core. The second paper discusses the structure of reaction products from 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with various nucleophilic agents, which were characterized by X-ray crystallography . This indicates that the molecular structure of "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" would also be amenable to analysis by similar techniques, providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from the reactions described in the papers. For example, the first paper reports that the synthesized compound reacts quickly with GSH at physiological pH . The third paper describes the stereoselective formation of an oxirane by reaction of diazomethane on a related compound, followed by ring opening by various nucleophiles . These findings suggest that "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" may also undergo similar reactions, potentially leading to the formation of various derivatives through nucleophilic attack.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" are not detailed in the provided papers, the properties of structurally related compounds can provide some insights. The papers suggest that these compounds have significant cytotoxic activity , and their reactivity with different nucleophiles can be influenced by reaction conditions such as solvent and temperature . Therefore, it can be hypothesized that the compound would exhibit similar properties, which could be fine-tuned by modifying the reaction conditions during its synthesis and further chemical elaboration.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Bioconversion
Researchers have investigated the metabolism of compounds structurally similar to "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" in biological systems. One study focused on the metabolic pathways of a smoke flavour ketone, identifying its metabolites in rat urine and developing a method for their quantitative determination. This research provides insights into how such compounds are processed in living organisms, suggesting potential bioconversion applications for related compounds (Jodynis-Liebert, 1993).
Chemical Synthesis and Resolution
Significant work has been done on the chemical synthesis and resolution of compounds with similar structural features, highlighting the potential for creating enantiomerically pure substances. For instance, the resolution of a nonsteroidal antiandrogen and determination of the active enantiomer's absolute configuration were explored, demonstrating the importance of stereochemistry in the activity of such compounds (Tucker & Chesterson, 1988).
Proton Exchange Membranes for Fuel Cells
The synthesis and functionalization of polymers based on fluorophenyl and methoxyphenyl groups have been researched for applications in fuel cell technology. Studies have developed sulfonated poly(arylene ether sulfone) copolymers, showcasing their suitability as proton exchange membrane materials due to their high proton conductivity and good thermal stability (Kim, Robertson, & Guiver, 2008). Another study focused on poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains, emphasizing their high proton conductivities and low methanol permeabilities, making them promising materials for fuel cell applications (Wang et al., 2012).
Antimicrobial Activity
The compound's structural analogs have been synthesized and evaluated for their antimicrobial activity, offering a potential avenue for developing new antimicrobial agents. This underscores the broader applicability of such compounds in pharmaceutical research (Nagamani et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLVFMRPOMKBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501200917 | |
| Record name | 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone | |
CAS RN |
477334-44-4 | |
| Record name | 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477334-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501200917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((4-FLUOROPHENYL)THIO)-1-(4-METHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



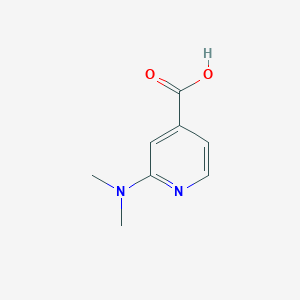
![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)
![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)
![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)
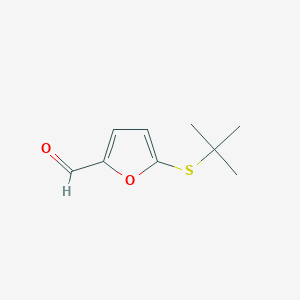
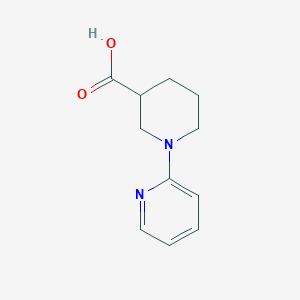
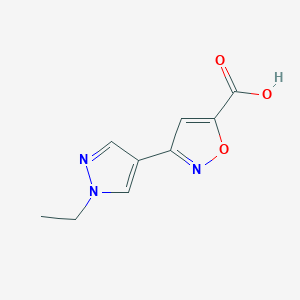
![2-[2-(Dimethylamino)ethoxy]benzoic acid](/img/structure/B1309043.png)
